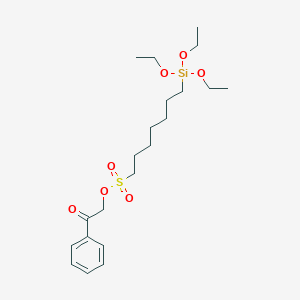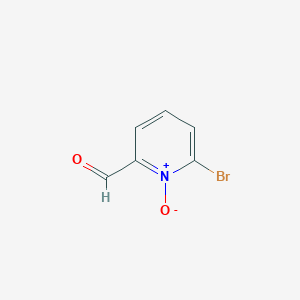![molecular formula C29H56O7Si B14183497 2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid CAS No. 923273-68-1](/img/structure/B14183497.png)
2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid is a complex organosilicon compound It is characterized by the presence of a long octadecyl chain, a dimethylsilyl group, and a tricarboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the intermediate 3-[Dimethyl(octadecyl)silyl]propyl alcohol. This intermediate is then reacted with propane-1,2,3-tricarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as distillation, crystallization, and chromatography to obtain the desired purity level .
化学反应分析
Types of Reactions
2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
作用机制
The mechanism of action of 2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and other biomolecules, potentially altering their function. This interaction is mediated by the tricarboxylic acid moiety, which can form hydrogen bonds and electrostatic interactions with target molecules .
相似化合物的比较
Similar Compounds
Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride: This compound is similar in structure but contains an ammonium chloride group instead of a tricarboxylic acid moiety.
3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane: This compound has a similar silyl group but differs in the presence of amino groups instead of the tricarboxylic acid.
Uniqueness
2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid is unique due to its combination of a long alkyl chain, a silyl group, and a tricarboxylic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
923273-68-1 |
|---|---|
分子式 |
C29H56O7Si |
分子量 |
544.8 g/mol |
IUPAC 名称 |
2-[3-[dimethyl(octadecyl)silyl]propoxy]propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C29H56O7Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-37(2,3)23-20-21-36-29(28(34)35,24-26(30)31)25-27(32)33/h4-25H2,1-3H3,(H,30,31)(H,32,33)(H,34,35) |
InChI 键 |
ZXPVENLDZXLNCH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)CCCOC(CC(=O)O)(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
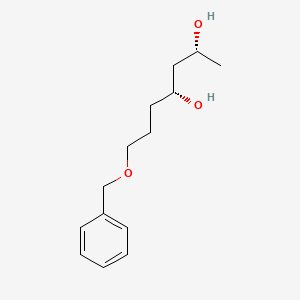
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)

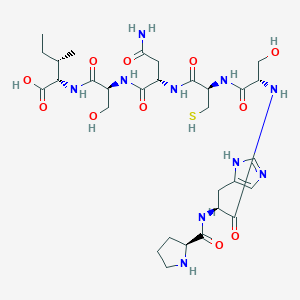
![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)
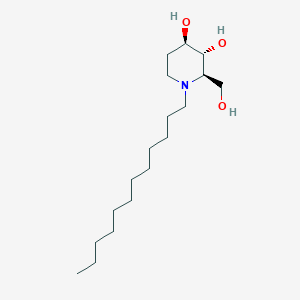
![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)
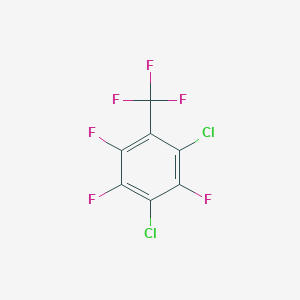
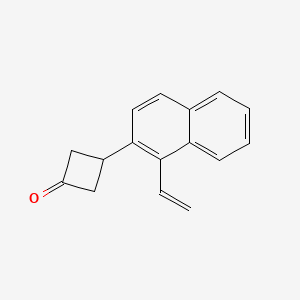
![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)
